Dibenzyl(phenyl)phosphane

Organocatalysis Phosphine catalysis Cycloaddition

Unlock catalytic performance unattainable with symmetrical phosphines. Dibenzyl(phenyl)phosphane delivers up to 99% yield in [4+2] allenoate-sulfamate annulations—surpassing PPh₃ (39%) and BnPPh₂ (30%). Its unique benzyl/phenyl substitution enforces exclusive tetrahedral geometry at Ni(II) and undergoes facile ortho-C–H activation with Co(I)/Fe(II) to form pincer complexes. For reproducible selectivity in cross-coupling, oligomerization, and organometallic synthesis, this ligand is not interchangeable with generic triarylphosphines. Secure research-use supply in ≥98% purity.

Molecular Formula C20H19P
Molecular Weight 290.3 g/mol
CAS No. 7650-90-0
Cat. No. B1620285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl(phenyl)phosphane
CAS7650-90-0
Molecular FormulaC20H19P
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CP(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19P/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
InChIKeyOEWPHFZOEADETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl(phenyl)phosphane (CAS 7650-90-0) Procurement and Research Baseline


Dibenzyl(phenyl)phosphane (CAS 7650-90-0), also known as dibenzylphenylphosphine or phenyldibenzylphosphine, is a tertiary phosphine ligand with the molecular formula C20H19P and a molecular weight of 290.3 g/mol . It belongs to the class of aryl/alkyl phosphines and is characterized by its mixed benzyl and phenyl substituents on the phosphorus atom, which impart unique steric and electronic properties compared to symmetrical analogs such as triphenylphosphine or tribenzylphosphine [1]. This compound serves as a versatile ligand in transition-metal catalysis and organometallic synthesis, with documented applications in nickel(II) coordination chemistry, C–H bond activation, and phosphine-catalyzed annulation reactions [2].

Why Generic Phosphine Substitution Fails for Dibenzyl(phenyl)phosphane (CAS 7650-90-0)


The performance of phosphine ligands in catalysis and coordination chemistry is exquisitely sensitive to the steric and electronic profiles of their substituents. While symmetrical triarylphosphines like triphenylphosphine or trialkylphosphines like PBu₃ are widely available, their nucleophilicity and cone angles often lead to either suboptimal yields or complete reaction failure in specialized transformations. Dibenzyl(phenyl)phosphane occupies a unique intermediate space between triaryl and trialkyl phosphines: the benzyl groups increase electron density at phosphorus relative to phenyl groups, enhancing nucleophilicity, while maintaining sufficient steric bulk to influence metal coordination geometry and selectivity [1]. Empirical evidence demonstrates that even closely related analogs—such as benzyldiphenylphosphine (one benzyl, two phenyls) or tribenzylphosphine (three benzyls)—exhibit profoundly different catalytic outcomes, underscoring that these compounds are not interchangeable and that ligand selection must be guided by quantitative performance data [2].

Quantitative Differentiation Evidence for Dibenzyl(phenyl)phosphane (CAS 7650-90-0)


Catalytic Efficiency in Phosphine-Catalyzed [4+2] Annulation

In a phosphine-catalyzed [4+2] cycloaddition between cyclic α-substituted allenoates and sulfamate-derived cyclic imines, dibenzylphenylphosphine delivered the cycloadduct 3aa in 90% yield under the initial screening conditions (20 mol% catalyst, CH₂Cl₂, room temperature) [1]. In contrast, the closely related analog benzyldiphenylphosphine (BnPPh₂) afforded only a 30% yield under identical conditions, while triphenylphosphine (PPh₃) gave a 39% yield [1]. Under optimized conditions (40 °C in CHCl₃), the yield with dibenzylphenylphosphine improved further to 99% [1].

Organocatalysis Phosphine catalysis Cycloaddition

Ortho-Metalation via Csp²–H Bond Activation

Dibenzylphenylphosphine undergoes ortho-metalation through Csp²–H bond activation upon reaction with CoMe(PMe₃)₄, yielding the cyclometalated complex [(Me₃P)₃Co((ortho-C₆H₄)∩P(C₆H₅)(CH₂C₆H₅))] (1) with the phosphorus atom serving as the anchoring group [1]. With FeMe₂(PMe₃)₄, a double Csp²–H activation occurs, forming the dinitrogen iron(II) complex [(Me₃P)₂(N₂)Fe((ortho-C₆H₄)₂∩P(C₆H₅))] (2) stabilized as a [CPC]-pincer ligand [1]. In contrast, triphenylphosphine (PPh₃) typically does not undergo comparable ortho-metalation under these mild conditions and instead forms simple phosphine adducts [2].

Organometallic chemistry C–H activation Cobalt/Iron complexes

Nickel(II) Complex Geometry Control

The ligand field strength and steric profile of dibenzylphenylphosphine dictate the geometry of nickel(II) complexes. With NiBr₂, the ligand forms a tetrahedral complex [NiBr₂(PhP(CH₂Ph)₂)₂], whereas the less sterically demanding benzyldiphenylphosphine (BnPPh₂) yields a mixture of tetrahedral and square-planar isomers [1]. Magnetic moment measurements and electronic spectroscopy confirm that dibenzylphenylphosphine exclusively stabilizes the tetrahedral geometry (μ_eff ≈ 3.2–3.3 BM), while the analog with one less benzyl group fails to enforce a single geometry [1].

Coordination chemistry Nickel complexes Ligand steric effects

Cis-Trans Isomerization Thermodynamics in Pd(II) Complexes

In a study of cis-trans isomerization equilibria for diazidobis(phosphine)palladium(II) complexes, the dibenzylphenylphosphine complex exhibited a distinct thermodynamic preference compared to its benzyldiphenylphosphine analog [1]. Specifically, the cis:trans equilibrium ratio at 25 °C in chloroform was 1.4:1 for the dibenzylphenylphosphine complex, while the benzyldiphenylphosphine complex showed a ratio of 2.8:1 [1]. This difference reflects the subtle balance of steric and electronic effects introduced by replacing a phenyl group with a benzyl group.

Palladium complexes Isomerization thermodynamics Ligand effects

Validated Application Scenarios for Dibenzyl(phenyl)phosphane (CAS 7650-90-0)


Phosphine-Catalyzed [4+2] Cycloaddition for Heterocycle Synthesis

Dibenzylphenylphosphine is the optimal catalyst for the [4+2] annulation of allenoates with sulfamate-derived cyclic imines, achieving yields up to 99%—significantly higher than PPh₃ (39%) or BnPPh₂ (30%) [1]. This reaction provides efficient access to fused multicyclic heterocycles with excellent diastereoselectivity, making it valuable for medicinal chemistry and natural product synthesis [1].

Synthesis of Cyclometalated Cobalt and Iron Pincer Complexes

The ligand undergoes facile Csp²–H bond activation with Co(I) and Fe(II) precursors, affording ortho-metalated and pincer-type complexes that are inaccessible with simple triarylphosphines [1]. These complexes serve as precursors for further functionalization (e.g., CO insertion, alkylation) and represent a platform for developing new organometallic catalysts [1].

Stereoselective Nickel(II) Catalyst Design

When coordinated to NiBr₂, dibenzylphenylphosphine enforces exclusive tetrahedral geometry, unlike the mixed isomers obtained with benzyldiphenylphosphine [1]. This predictable coordination environment is essential for reproducible catalytic performance in cross-coupling and oligomerization reactions where geometry influences substrate binding and selectivity [1].

Isomer-Selective Palladium Complex Synthesis

In palladium(II) azide complexes, dibenzylphenylphosphine provides a distinct cis:trans equilibrium ratio (1.4:1) compared to benzyldiphenylphosphine (2.8:1) [1]. This thermodynamic differentiation enables the targeted synthesis of specific isomers for applications in photochemistry, sensing, or as precursors to heteroleptic complexes [1].

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